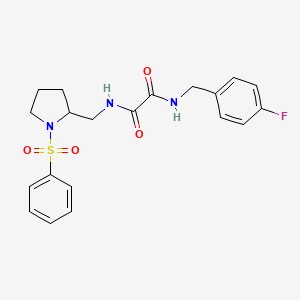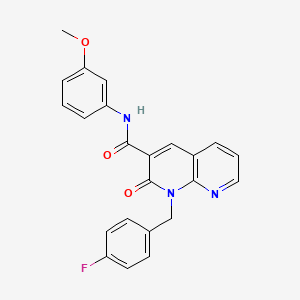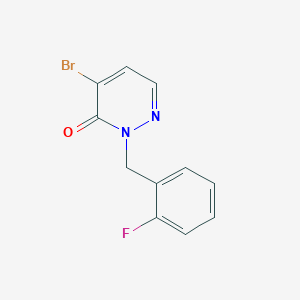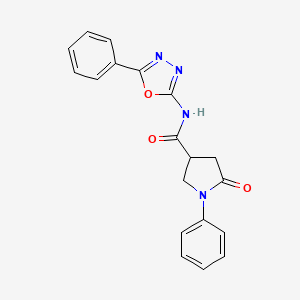![molecular formula C7H9BrN2O2 B3016121 2-[(3-Amino-5-bromopyridin-2-YL)oxy]ethan-1-OL CAS No. 1249955-14-3](/img/structure/B3016121.png)
2-[(3-Amino-5-bromopyridin-2-YL)oxy]ethan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(3-Amino-5-bromopyridin-2-YL)oxy]ethan-1-OL” is a chemical compound with the CAS Number: 1249955-14-3 . It has a molecular weight of 233.06 and its molecular formula is C7H9BrN2O2 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H9BrN2O2/c8-5-3-6(9)7(10-4-5)12-2-1-11/h3-4,11H,1-2,9H2 . This code provides a specific representation of the molecule’s structure. For a detailed molecular structure analysis, it’s recommended to use software tools that can interpret InChI codes.Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . Detailed physical and chemical properties such as melting point, boiling point, and solubility were not available in the retrieved data.Aplicaciones Científicas De Investigación
Pyridylcarbene Formation
2-[(3-Amino-5-bromopyridin-2-yl)oxy]ethan-1-ol is involved in the formation of pyridylcarbene intermediates. In a study, bromo-3-methyl-(1,2,3)triazolo(1,5-a)pyridine decomposes to form a pyridylcarbene intermediate by nitrogen expulsion, leading to various products, including 1-(6-bromopyridin-2-yl)ethanol (Abarca, Ballesteros, & Blanco, 2006).
Catalyzed Amination
The compound plays a role in selective amination catalyzed by palladium-Xantphos complex, predominantly yielding aminopyridine products, as demonstrated in the amination of polyhalopyridines (Ji, Li, & Bunnelle, 2003).
Synthesis of Amino Alcohols
It is used in the synthesis of amino alcohols, as seen in the synthesis of 2-aminocyclododecan-1-ol and 6(3)-aminodecahydro-1,4-ethanonaphthalen-5(2)-ols via oxidative hydroxybromination (Sadigov et al., 2020).
Carboxylation with CO2
A study shows its use in the electrocatalytic carboxylation with CO2 in ionic liquid, leading to the formation of 6-aminonicotinic acid, demonstrating a novel electrochemical procedure (Feng, Huang, Liu, & Wang, 2010).
Synthesis and Characterization
This compound is also key in the synthesis and characterization of Schiff base, Co(II), and Cu(II) metal complexes, and poly(phenoxy-imine)s containing pyridine units, demonstrating its versatility in coordination chemistry (Kaya, Daban, & Şenol, 2021).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and carries the signal word 'Warning’ . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Mecanismo De Acción
Target of Action
The primary targets of 2-[(3-Amino-5-bromopyridin-2-YL)oxy]ethan-1-OL are currently unknown. This compound is a relatively new substance and research into its specific targets is ongoing .
Mode of Action
It is known that the compound contains a brominated aromatic amine group, which is often used in reductive amination processes .
Pharmacokinetics
The compound’s bioavailability, half-life, metabolism, and excretion rates are subjects of ongoing research .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As research progresses, more information about the compound’s effects at the molecular and cellular level will become available .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is slightly soluble in water , which could affect its distribution and efficacy in aqueous environments. Additionally, it is known to be stable under recommended storage conditions but is incompatible with oxidizing agents and heat , which could impact its stability and efficacy under certain conditions.
Propiedades
IUPAC Name |
2-(3-amino-5-bromopyridin-2-yl)oxyethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c8-5-3-6(9)7(10-4-5)12-2-1-11/h3-4,11H,1-2,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATRSDBIAZCKRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)OCCO)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine](/img/structure/B3016042.png)
![3-(2,4-Dichlorophenyl)-2-{4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acrylonitrile](/img/structure/B3016043.png)
![Ethyl 2-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate](/img/structure/B3016044.png)


![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)propanamide](/img/structure/B3016048.png)
![2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol](/img/structure/B3016050.png)

![N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3016055.png)
![N-(4-butylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3016056.png)
![methyl 4-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoate](/img/structure/B3016057.png)
